Cas no 56-41-7 (L-Alanine)
L-Alanine Chemical and Physical Properties
Names and Identifiers
-
- L-Alanine
- L-alanine-12C3
- 2-Aminopropanoic Acid
- H-Ala-OH~L-2-Aminopropionic acid
- Ala
- 2-Amino-Propionic Acid
- 2-(4-bromophenyl)-1-phenyl-
- 2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
- (S)-2-Aminopropanoic acid
- (S)-2-Aminopropionic acid
- ALANINE, L-(P)
- ALANINE, L-(RG)
- H-Ala-OH
- L-ALANINE BIOTECH
- L-alpha-Alanine
- PARAGOS 530601
- Alanin
- ALANINE
- Fmoc-L-Ala-OH
- H-L-ALA-OH
- L-2-AMinopropionic acid
- L-ALA
- L-alamine
- L-ARANINE
- Ritalanine
- L-2-Aminopropanoic acid
- (S)-Alanine
- (2S)-2-Aminopropanoic acid
- L-(+)-Alanine
- 2-Aminopropionic acid
- alpha-Alanine
- L-alpha-Aminopropionic acid
- alpha-Aminopropionic acid
- L-2-Aminopropionsaeure
- Alaninum [Latin]
- L-S-Aminopropionic acid
- (S)-(+)-Alanine
- (L)-Alanine
- Alanine (VAN)
- (S)-2-Aminopropionsaeure
- Poly-L-alanine
- L-Alanin
- 2-Aminopropanoic acid, L-
- (S)-alpha-Aminopropionsaeure
- Alanine [USAN:INN]
- CultureSure® L-Alanine, Animal-derived-free
- L-Alanine,99%
- A
- (R)-2-aminopropanoic acid
- D-alpha-alanine
- (2R)-2-aminopropanoic acid
- D-Alanine
- D-Alanin
- alanina
- (R)-alanine
- heptadeuteroalanine
- DAL
- D-2-Aminopropionic acid
- D-alpha-aminopropionic acid
- D-Ala
- F4F207FF-8FF8-4789-99A1-147AE0A36673
- HY-N0229
- 25191-17-7
- a-Aminopropionic acid
- LYSINE ACETATE IMPURITY C [EP IMPURITY]
- L-2-Aminopropanoate
- [14C]-alanine
- Propanoic acid, 2-amino-, (S)
- alpha-Aminopropanoate
- L-ALANINE [FCC]
- DB00160
- L-Ala-2
- L-a-Aminopropionic acid
- (S)-2-amino-Propanoate
- DTXCID001012092
- L-.alpha.-Alanine
- L-2-Aminopropionate
- 26336-61-8
- L-Alanine, certified reference material, TraceCERT(R)
- A0179
- SR-01000597687-3
- HSDB 1801
- EC 200-273-8
- AKOS015840030
- Z756424912
- NS00100192
- Non-animal origin pound notEP, JP, USP pound>>for cell culture pound not98.5 to 101.0%
- Q218642
- Racemic alanine
- alpha-Aminopropionate
- BDBM50000099
- NSC-206315
- 2-Ammoniopropanoic acid
- VALINE IMPURITY A [EP IMPURITY]
- ALANINE [MI]
- UNII-OF5P57N2ZX
- L-Alanine (JP18)
- L-Alanine, >=99%
- EN300-52621
- D84362
- ALANINE [USP MONOGRAPH]
- L-Alanine, Pharmaceutical Secondary Standard; Certified Reference Material
- AKOS010367904
- NSC 206315
- L-a-Aminopropionate
- ALANINE [VANDF]
- ALANINE (USP MONOGRAPH)
- L-ALANINE [JAN]
- bmse000994
- ALANINE [USAN]
- CCG-266017
- L-Alanine, purum, >=98.0% (NT)
- DB-029940
- C00041
- AC-014
- CHEBI:16977
- [14C]alanine
- L-CH3CH(NH2)COOH
- ALANINE, L-
- L-Alanine, 99%, natural, FG
- L-Alanine, >=98% (TLC)
- [3H]alanine
- L-Alanine,(S)
- bmse000028
- D00012
- starbld0003382
- 6898-94-8
- SBI-0633494.0002
- J-015860
- L-Alanine, United States Pharmacopeia (USP) Reference Standard
- ALANINE [EP MONOGRAPH]
- .alpha.-Alanine
- Alanine (L-Alanine)
- L-Alanine, labeled with tritium
- F0001-2354
- 2-Ammoniopropanoate
- Alaninum (Latin)
- AC-24031
- 3h-l-alanine
- ALANINE [WHO-DD]
- Alanine, L- (7CI,8CI)
- ALANINE [HSDB]
- Tocris-0205
- Q-201274
- Alanine, L isomer
- L-aAlanine
- SERINE IMPURITY A (EP IMPURITY)
- L-.alpha.-Aminopropionic acid
- BRD-K25125382-001-02-5
- NCGC00024494-01
- Alanine (USP)
- ALANINE [II]
- L-Alanine, labeled with carbon-14
- l alanine
- Alanina [DCIT,Spanish]
- VALINE IMPURITY A (EP IMPURITY)
- CS-W020002
- L-Alanine Powder
- Propanoic acid, 2-amino-, (S)-
- Alanine, European Pharmacopoeia (EP) Reference Standard
- ALA-OH
- GTPL4543
- L-&alpha-alanine
- L-Isomer alanine
- L-Alanine, BioUltra, >=99.5% (NT)
- EINECS 200-273-8
- ALANINE (II)
- DB-179149
- [3H]-alanine
- Alaninum
- OF5P57N2ZX
- GTPL4542
- (S)-2-Aminopropanoate
- L-Alanine, from non-animal source, meets EP, USP testing specifications, suitable for cell culture, >=98.5%
- ALANINE (EP MONOGRAPH)
- SR-01000597687
- a-Alanine
- GTPL720
- L-alpha-Aminopropionate
- L-Alanine, SAJ special grade, >=99.0%
- (C14)L-Alanine
- a-Aminopropionate
- STR01663
- DTXSID20873899
- 115967-49-2
- alpha-Aminopropanoic acid
- 77160-91-9
- Alanine, L-isomer
- CHEMBL279597
- L-ALANINE [USP-RS]
- BP-13281
- 56-41-7
- 14C-L-Alanine
- s5631
- L-a-Alanine
- L-Alanine (9CI)
- (S)-2-amino-Propanoic acid
- L-Alanine, >=99.0% (NT)
- LYSINE ACETATE IMPURITY C (EP IMPURITY)
- 130380-93-7
- .alpha.-Aminopropionic acid
- SERINE IMPURITY A [EP IMPURITY]
- ALANINE [INN]
- MFCD00064410
-
- MDL: MFCD00064410
- Inchi: 1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
- InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
- SMILES: O([H])C([C@]([H])(C([H])([H])[H])N([H])[H])=O
- BRN: 1720248
Computed Properties
- Exact Mass: 89.04770
- Monoisotopic Mass: 89.047678
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 61.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -3
- Topological Polar Surface Area: 63.3
- Molecular Weight: 89.09
Experimental Properties
- Color/Form: Colorless orthorhombic crystal or crystalline powder
- Density: 1,432 g/cm3
- Melting Point: 314.5 °C (dec.) (lit.)
- Boiling Point: 212.9 °C at 760 mmHg
- Flash Point: 82.6 °C
- Refractive Index: 1.4650 (estimate)
- PH: 5.5-6.5 (100g/l, H2O, 20℃)
- Solubility: H2O: 100 mg/mL
- Water Partition Coefficient: 166.5 g/L (25 ºC)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 63.32000
- LogP: 0.11850
- Odor: Odorless
- Specific Rotation: 14.5 º (c=10,6N HCl,dry sub.)
- Merck: 204
- Optical Activity: [α]20/D +13.5 to +15.5°, c = 10 in 6 M HCl
- FEMA: 3818
- pka: 2.34(at 25℃)
- Solubility: Soluble in water, ethanol, insoluble in ether and acetone
- Vapor Pressure: 1.05X10-7 mm Hg at 25 °C (est)
L-Alanine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:10
- RTECS:AY2990000
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- HazardClass:IRRITANT
- TSCA:Yes
- Risk Phrases:R36/37/38
- Safety Term:S24/25
L-Alanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A481500-1g |
L-Alanine |
56-41-7 | 1g |
$ 51.00 | 2023-09-09 | ||
| TRC | A481500-10g |
L-Alanine |
56-41-7 | 10g |
$ 58.00 | 2023-04-19 | ||
| TRC | A481500-25g |
L-Alanine |
56-41-7 | 25g |
$ 68.00 | 2023-04-19 | ||
| TRC | A481500-50g |
L-Alanine |
56-41-7 | 50g |
$ 91.00 | 2023-04-19 | ||
| TRC | A481500-100g |
L-Alanine |
56-41-7 | 100g |
$ 109.00 | 2023-09-09 | ||
| TRC | A481500-250g |
L-Alanine |
56-41-7 | 250g |
$ 150.00 | 2023-09-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0179-250g |
L-Alanine |
56-41-7 | 99.0%(T) | 250g |
¥950.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0179-25g |
L-Alanine |
56-41-7 | 99.0%(T) | 25g |
¥190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L036A-100g |
L-Alanine |
56-41-7 | 98% | 100g |
¥60.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L036A-500g |
L-Alanine |
56-41-7 | 98% | 500g |
¥148.0 | 2022-05-30 |
L-Alanine Suppliers
L-Alanine Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on L-Alanine
Introduction to L-Alanine (CAS No. 56-41-7): Structure, Properties, and Recent Applications in Biochemical Research
L-Alanine, a fundamental α-amino acid, is a crucial building block in biochemistry and has garnered significant attention due to its diverse applications in pharmaceuticals, nutrition, and industrial processes. With a chemical formula of C₃H₇NO₂ and a CAS number of 56-41-7, L-Alanine is characterized by its simple yet versatile structure, consisting of an amino group (-NH₂), a carboxyl group (-COOH), and a methyl group (-CH₃) attached to the central carbon atom. This compound is not only essential for protein synthesis in living organisms but also plays a pivotal role in various biochemical pathways and therapeutic interventions.
The structural simplicity of L-Alanine allows it to participate in numerous biochemical reactions, making it indispensable in the field of enzymology and metabolic studies. Its ability to act as both an acceptor and donor of amino groups makes it a key intermediate in the urea cycle and other metabolic pathways. Recent research has highlighted the importance of L-Alanine in maintaining cellular homeostasis, particularly in tissues with high protein turnover rates such as muscle and liver.
In the realm of pharmaceutical applications, L-Alanine has been extensively studied for its potential role in drug development and nutraceutical formulations. Its incorporation into peptide mimetics and protease inhibitors has shown promise in treating various degenerative diseases. Moreover, the compound's ability to enhance muscle recovery and reduce fatigue has made it a popular component in sports supplements and nutritional ergogenic aids. Studies have demonstrated that L-Alanine supplementation can improve endurance performance by increasing blood glucose levels during prolonged exercise, thereby delaying fatigue onset.
Recent advancements in synthetic biology have further expanded the applications of L-Alanine. Researchers have engineered microbial strains capable of overproducing this amino acid through optimized metabolic pathways, making it more cost-effective for industrial-scale production. This biotechnological approach not only addresses the growing demand for L-Alanine but also aligns with sustainable manufacturing practices. Additionally, the compound's role as a precursor in the synthesis of other amino acids has been explored, offering new insights into metabolic engineering strategies.
The therapeutic potential of L-Alanine extends beyond its role as a building block for proteins. Emerging research suggests that it may have neuroprotective properties, contributing to the development of novel treatments for neurodegenerative disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier and modulate neurotransmitter activity has been investigated in preclinical studies, revealing its potential as a neurotrophic factor. Furthermore, its anti-inflammatory effects have been observed in various cell culture models, indicating its potential use in managing chronic inflammatory conditions.
In industrial applications, L-Alanine serves as a valuable intermediate in the synthesis of polymers, coatings, and specialty chemicals. Its reactivity with other organic compounds allows for the creation of complex molecules with tailored properties. For instance, L-Alanine-based polymers have been developed for their biodegradability and biocompatibility, making them suitable for medical implants and wound dressings. The compound's role in green chemistry initiatives has also been recognized, as it enables more sustainable chemical processes with reduced environmental impact.
The analytical characterization of L-Alanine is another area where recent research has made significant strides. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided detailed insights into its molecular structure and interactions. These techniques have been instrumental in studying the compound's behavior under different physiological conditions, enhancing our understanding of its biological functions. Additionally, high-performance liquid chromatography (HPLC) has been employed for precise quantification of L-Alanine in complex mixtures, ensuring accuracy in experimental studies.
Future directions in L-Alanine research are likely to focus on optimizing its production through renewable resources and exploring novel therapeutic applications. The integration of artificial intelligence (AI) tools into drug discovery pipelines is expected to accelerate the identification of new derivatives with enhanced pharmacological properties. Furthermore, collaborative efforts between academia and industry are anticipated to drive innovation in L-Alanine-based formulations for personalized medicine.
In conclusion, L-Alanine (CAS No. 56-41-7) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its fundamental role in biochemistry underscores its importance as both a nutritional supplement and a therapeutic agent. The ongoing research into its applications continues to uncover new possibilities for improving human health and advancing industrial processes. As our understanding of this compound deepens, so too will its impact on science and technology.